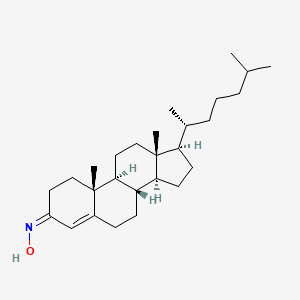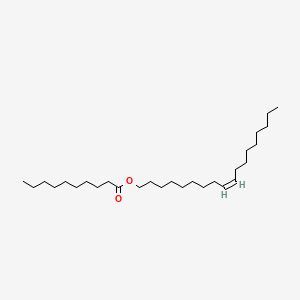
Ono-AE3-208
Overview
Description
ONO-AE3-208 is a selective and orally active antagonist of the prostaglandin E2 receptor 4 (EP4). This compound has shown significant potential in inhibiting cell invasion, migration, and metastasis, particularly in prostate cancer . It is also known for its role in suppressing the activity of myeloid-derived suppressor cells and promoting anti-tumor immunity .
Mechanism of Action
Target of Action
Ono-AE3-208 is a selective and orally active antagonist of the prostaglandin E (EP)-4 receptor . This receptor is an important positive feedback regulator of the cyclooxygenase (COX)-2 pathway . The compound shows less potent effects on EP3, FP, and TP receptors .
Mode of Action
This compound interacts with its primary target, the EP4 receptor, by binding to it with a Ki of 1.3 nM . This interaction inhibits the activation of the COX-2 pathway, which is responsible for prostaglandin synthesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the COX-2 pathway . This pathway is responsible for the synthesis of prostaglandins, which are lipid compounds that have diverse roles in inflammation and other physiological functions. By antagonizing the EP4 receptor, this compound disrupts the positive feedback regulation of the COX-2 pathway .
Result of Action
This compound has been shown to suppress cell invasion, migration, and metastasis of prostate cancer . It also inhibits the activity of myeloid-derived suppressor cells (MDSCs), which heavily infiltrate in a variety of solid tumors and suppress anti-tumor T-cell activity . In mice bearing established gliomas, treatment with this compound resulted in complete and persistent rejection of the tumors .
Biochemical Analysis
Biochemical Properties
Ono-AE3-208 plays a significant role in biochemical reactions by interacting with the EP4 receptor . It has a high affinity for the EP4 receptor with a Ki value of 1.3 nM . The interactions between this compound and the EP4 receptor are selective, with less impact on the EP3, FP, and TP receptors .
Cellular Effects
This compound has profound effects on various types of cells, particularly cancer cells. It inhibits the invasion, migration, and metastasis of prostate cancer cells . The influence of this compound on cell function is primarily through its interaction with the EP4 receptor, affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the EP4 receptor . As an antagonist, it inhibits the activation of the EP4 receptor, leading to changes in gene expression and cellular processes .
Temporal Effects in Laboratory Settings
Its selective and potent inhibition of the EP4 receptor suggests that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
Given its role as an EP4 receptor antagonist, it is expected that different dosages of this compound would have varying effects on the receptor’s activity .
Metabolic Pathways
This compound is involved in the prostaglandin E2 metabolic pathway through its interaction with the EP4 receptor .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are closely related to its interaction with the EP4 receptor .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its target, the EP4 receptor . Any targeting signals or post-translational modifications that direct it to specific compartments or organelles are yet to be identified .
Preparation Methods
Synthetic Routes and Reaction Conditions
ONO-AE3-208 is synthesized through a multi-step process involving the reaction of 4-cyano-2-[(2-(4-fluoronaphthalen-1-yl)propanamido)phenyl]butanoic acid with various reagents under specific conditions . The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed in full detail.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain its chemical integrity and efficacy .
Chemical Reactions Analysis
Types of Reactions
ONO-AE3-208 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which retain the core structure but have different functional groups attached .
Scientific Research Applications
ONO-AE3-208 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the EP4 receptor and its role in various chemical processes.
Biology: Investigated for its effects on cell invasion, migration, and metastasis, particularly in cancer research
Medicine: Explored as a potential therapeutic agent for treating prostate cancer and other types of cancer
Industry: Utilized in the development of new drugs and therapeutic agents targeting the EP4 receptor.
Comparison with Similar Compounds
Similar Compounds
L-161,982: Another EP4 receptor antagonist with similar properties.
TG6-10-1: A prostaglandin EP2 receptor antagonist with some overlapping effects.
Sulprostone: A prostaglandin receptor antagonist with broader specificity.
Uniqueness
ONO-AE3-208 is unique due to its high selectivity for the EP4 receptor and its potent anti-cancer properties. It has shown significant efficacy in inhibiting cell invasion, migration, and metastasis, making it a promising candidate for cancer therapy .
Properties
IUPAC Name |
4-[4-cyano-2-[2-(4-fluoronaphthalen-1-yl)propanoylamino]phenyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3/c1-15(18-11-12-21(25)20-7-3-2-6-19(18)20)24(30)27-22-13-16(14-26)9-10-17(22)5-4-8-23(28)29/h2-3,6-7,9-13,15H,4-5,8H2,1H3,(H,27,30)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDIMKNAJUQTIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C2=CC=CC=C21)F)C(=O)NC3=C(C=CC(=C3)C#N)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435810 | |
| Record name | ONO-AE3-208 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402473-54-5 | |
| Record name | ONO-AE3-208 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of ONO-AE3-208?
A1: this compound specifically targets the EP4 receptor, a G protein-coupled receptor that binds to prostaglandin E2 (PGE2) [, , , , , , , , , , , , , , , , , , , , , , , ].
Q2: How does this compound exert its effects on the EP4 receptor?
A2: this compound acts as an antagonist, meaning it binds to the EP4 receptor and blocks the binding of its natural ligand, PGE2. This prevents the activation of downstream signaling pathways normally triggered by PGE2 [, , , , , , , , , , , , , , , , , , , , , , , ].
Q3: What are the downstream consequences of EP4 receptor antagonism by this compound?
A3: Blocking EP4 signaling with this compound has been shown to:
- Inhibit tumor cell proliferation and invasion [, , , , , , , , , , , , , , , , , , , , , , ].
- Reduce tumor-associated angiogenesis and lymphangiogenesis [, , , , , , , , , , , , , ].
- Suppress the activity of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) [, , , , , , , , , , , , , , , , , , , , , , , ] and tumor-associated macrophages (TAMs) [].
- Enhance the activity of natural killer (NK) cells [].
- Downregulate tumor metabolism, including glycolysis, fatty acid oxidation, and oxidative phosphorylation [].
Q4: What is the role of the COX-2/PGE2 pathway in cancer, and how does this compound modulate this pathway?
A4: The cyclooxygenase-2 (COX-2) enzyme is often overexpressed in cancer, leading to increased production of PGE2. PGE2, acting through its receptors like EP4, promotes tumor growth, angiogenesis, and immune suppression. This compound, by blocking EP4, disrupts the downstream effects of this pathway, ultimately inhibiting tumor progression [, , , , , , , , , , , , , , , , , , , , , , , ].
Q5: How does this compound affect the tumor microenvironment?
A5: this compound has been shown to modulate the tumor microenvironment by:
- Reducing the infiltration of immunosuppressive MDSCs and TAMs [, ].
- Promoting a shift in TAM polarization from the pro-tumorigenic M2 phenotype to the anti-tumorigenic M1 phenotype [].
- Increasing the infiltration and activation of NK cells [].
- Reducing tumor hypoxia and normalizing tumor vasculature [].
Q6: Has this compound shown synergy with other cancer therapies?
A6: Yes, preclinical studies have shown that this compound synergizes with anti-PD-1 therapy, leading to enhanced antitumor efficacy. This combination therapy resulted in increased NK cell activation, TAM polarization towards the M1 phenotype, reduced tumor hypoxia, and improved tumor vessel normalization [].
Q7: Are there any studies on the structure-activity relationship (SAR) of this compound?
A7: The provided research excerpts do not specifically address the SAR of this compound. Detailed investigations into the impact of structural modifications on the compound's activity, potency, and selectivity would likely be part of the drug discovery and optimization process, which are not fully elaborated in these excerpts.
Q8: What is known about the stability and formulation of this compound?
A8: The provided research excerpts primarily focus on the biological activity and mechanism of action of this compound. While they don't provide specific details on stability or formulation strategies, the compound's successful use in various in vitro and in vivo settings implies the existence of suitable formulations for research purposes.
Q9: Is there information available about SHE (Safety, Health, and Environment) regulations related to this compound?
A9: The provided research excerpts primarily focus on the scientific aspects of this compound and do not cover SHE regulations. As a research compound, adherence to relevant safety guidelines and regulations during handling, storage, and disposal would be essential.
Q10: What is the in vitro efficacy of this compound?
A10: In vitro studies have demonstrated that this compound can:
- Inhibit the proliferation, migration, and invasion of various cancer cell lines, including those derived from breast cancer [, , , , , , , , , , , , , ], prostate cancer [, , , , , , , , , , , , , , , , , , , ] and oral squamous cell carcinomas [].
Q11: What is the in vivo efficacy of this compound?
A11: In vivo studies have demonstrated that this compound can:
- Inhibit the growth of various tumor types in mouse models, including glioblastoma [, , ], breast cancer [, , , , , , , , , , , , , ], and prostate cancer [, , , , , ].
- Reduce tumor metastasis to the lungs, lymph nodes, and bone [, , , , , , , , , , , , , , , , , , , , ].
- Prolong survival in mouse models of glioblastoma and breast cancer [, , , , , , , , , , , , , , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


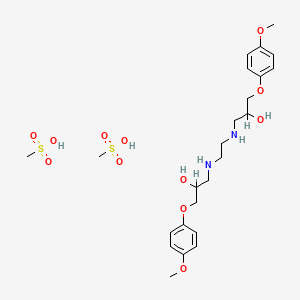
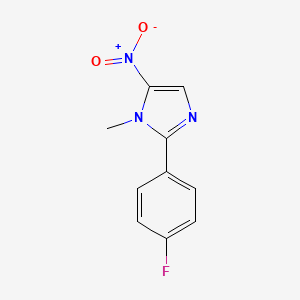

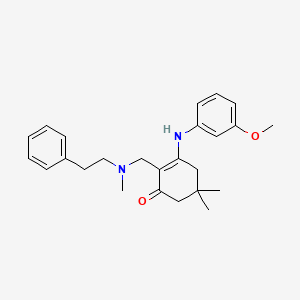

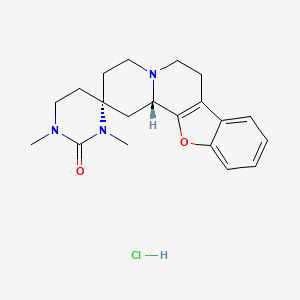
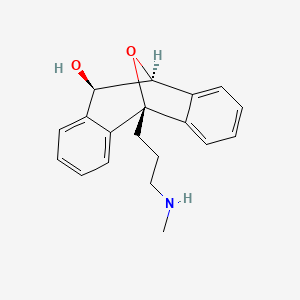
![(2Z,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B1677256.png)
![N-methyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide](/img/structure/B1677258.png)
![2-[[(Z)-octadec-9-enoyl]amino]pentanedioic acid](/img/structure/B1677261.png)
